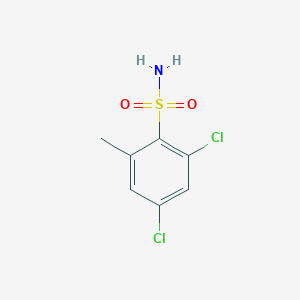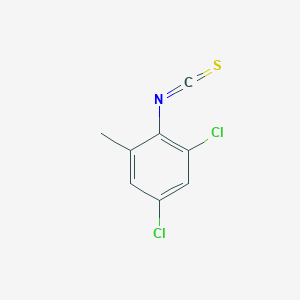
4-(4-Ethoxy-phenylamino)-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Ethoxy-phenylamino)-butan-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate involves a process that might be adapted for the synthesis of the target compound . Additionally, the crystallographic analysis of a structurally related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, could provide insights into the molecular structure analysis of "this compound" .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction . The asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol through reductive amination or enamine hydrogenation using a Ru catalyst also provides a potential pathway that could be modified for the synthesis of "this compound" . These methods could be adapted to synthesize the target compound by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as x-ray crystallography . This method could be applied to "this compound" to determine its crystallographic structure, which would provide valuable information about its stereochemistry and conformation. The extensive NMR spectroscopy techniques, including 1D-NOE, 2D-HSQC, and HMBC experiments, are also crucial for establishing the structures of similar compounds .
Chemical Reactions Analysis
The papers do not provide specific reactions for "this compound," but they do describe reactions that could be relevant. For example, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leading to different quinolinone derivatives indicates that arylamino groups can participate in complex chemical reactions to form heterocyclic compounds . This knowledge could be useful in predicting the reactivity of the arylamino group in "this compound."
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "this compound," they do provide data on similar compounds. For instance, the density and crystallographic data of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one could be used as a reference for estimating the density and solid-state properties of the target compound . The solubility, melting point, and boiling point could be inferred from related structures and their known properties.
Applications De Recherche Scientifique
Catalytic Applications
- Palladium-Catalyzed Carbonylation : A study by Tamaru, Hojo, and Yoshida (1991) demonstrates the use of Palladium(II)-catalyzed carbonylation for the efficient synthesis of γ-butyrolactones, a compound structurally related to 4-(4-Ethoxy-phenylamino)-butan-1-ol. This reaction is significant for stereospecific cis addition in organic synthesis (Tamaru, Hojo, & Yoshida, 1991).
Synthesis and Transformation
Versatile Precursor for Heteroarenes : Sommer, Braun, Schröder, and Kirschning (2017) explored the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a compound similar to this compound, as a building block for the synthesis of various heteroarenes. This study underscores the potential for creating complex organic compounds, including pharmaceuticals (Sommer et al., 2017).
Electrochemical Conversion and Catalysis : Bryan and Grimshaw (1997) investigated the electrochemical hydrogenation of 4-phenylbuten-2-ones to 4-phenylbutan-2-ones, which are structurally similar to the compound . This research highlights the application of electrocatalysis in organic synthesis (Bryan & Grimshaw, 1997).
Biochemical Applications
- Oxidation and Biocatalysis : Kosjek, Stampfer, Deursen, Faber, and Kroutil (2003) employed Rhodococcus spp. for the biocatalytic oxidation of 4-(p-hydroxyphenyl)butan-2-ol into raspberry ketone. This study showcases the use of biocatalysis in transforming compounds structurally related to this compound (Kosjek et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-ethoxyanilino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12-7-5-11(6-8-12)13-9-3-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLICADXUMRDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365153 |
Source


|
| Record name | 4-(4-Ethoxyanilino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356539-16-7 |
Source


|
| Record name | 4-(4-Ethoxyanilino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














